ARD-266
Overview
Description
ARD-266 is a highly potent compound known as a proteolysis targeting chimera (PROTAC) degrader. It is specifically designed to target and degrade the androgen receptor protein in prostate cancer cells. The compound is based on the von Hippel-Lindau E3 ligase and has shown significant efficacy in inducing the degradation of androgen receptor proteins in various prostate cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ARD-266 involves the conjugation of a ligand that binds to the androgen receptor with a ligand that recruits the von Hippel-Lindau E3 ligase. The process typically involves multiple steps, including the formation of an alkyne group and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the two ligands .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents. The final product is typically purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
ARD-266 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
ARD-266 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of androgen receptors in cellular processes and disease.
Medicine: Potential therapeutic agent for treating prostate cancer by targeting and degrading androgen receptors.
Industry: Used in the development of new drugs and therapeutic strategies for cancer treatment
Mechanism of Action
ARD-266 exerts its effects by binding to the androgen receptor and recruiting the von Hippel-Lindau E3 ligase. This leads to the ubiquitination and subsequent degradation of the androgen receptor protein via the proteasome pathway. The degradation of androgen receptors results in the downregulation of androgen receptor target genes, thereby inhibiting the growth of prostate cancer cells .
Comparison with Similar Compounds
ARD-266 is unique compared to other similar compounds due to its high potency and specificity for the androgen receptor. Similar compounds include:
ARD-69: Another PROTAC degrader targeting the androgen receptor but with different structural features.
ARD-61: A related compound with a different linker design and binding affinity.
Enzalutamide: A conventional androgen receptor antagonist that inhibits receptor activity but does not induce degradation.
This compound stands out due to its ability to induce complete degradation of the androgen receptor, making it a more effective therapeutic option for prostate cancer treatment .
Properties
Molecular Formula |
C52H59ClN6O7 |
---|---|
Molecular Weight |
915.5 g/mol |
IUPAC Name |
(2S,4R)-N-[(1S)-3-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]-3-oxo-1-phenylpropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H59ClN6O7/c1-31(2)45(43-25-32(3)57-66-43)48(64)59-30-38(60)26-42(59)47(63)55-41(35-11-9-8-10-12-35)28-44(61)58-23-21-34(22-24-58)14-13-33-15-17-36(18-16-33)46(62)56-49-51(4,5)50(52(49,6)7)65-39-20-19-37(29-54)40(53)27-39/h8-12,15-20,25,27,31,34,38,41-42,45,49-50,60H,21-24,26,28,30H2,1-7H3,(H,55,63)(H,56,62)/t38-,41+,42+,45-,49?,50?/m1/s1 |
InChI Key |
RTNONCBKGZNCJS-WPVVNVAYSA-N |
Isomeric SMILES |
CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)NC5C(C(C5(C)C)OC6=CC(=C(C=C6)C#N)Cl)(C)C)C7=CC=CC=C7)O |
SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)NC5C(C(C5(C)C)OC6=CC(=C(C=C6)C#N)Cl)(C)C)C7=CC=CC=C7)O |
Canonical SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)NC5C(C(C5(C)C)OC6=CC(=C(C=C6)C#N)Cl)(C)C)C7=CC=CC=C7)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ARD-266; ARD 266; ARD266; PROTAC Degrader |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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